Fmoc-Ser-OH-15N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H17NO5 |

|---|---|

Molecular Weight |

328.3 g/mol |

IUPAC Name |

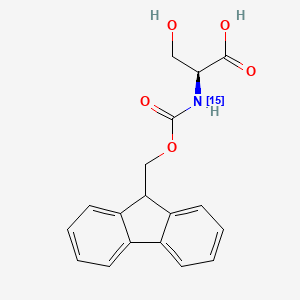

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-hydroxypropanoic acid |

InChI |

InChI=1S/C18H17NO5/c20-9-16(17(21)22)19-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22)/t16-/m0/s1/i19+1 |

InChI Key |

JZTKZVJMSCONAK-BTEQYEEISA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH][C@@H](CO)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Fmoc-Ser-OH-15N: A Technical Guide for Researchers and Drug Development Professionals

Fmoc-Ser-OH-15N is a stable isotope-labeled amino acid derivative that serves as a critical building block in modern biochemical and pharmaceutical research. Its strategic incorporation of a nitrogen-15 (¹⁵N) isotope allows for the precise tracking and quantification of serine-containing peptides and proteins. This technical guide provides an in-depth exploration of the properties, synthesis, and applications of this compound, with a focus on its utility in solid-phase peptide synthesis (SPPS), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

Core Properties and Specifications

This compound, chemically known as N-α-(9-Fluorenylmethoxycarbonyl)-L-serine-¹⁵N, is a white to off-white solid. The fluorenylmethyloxycarbonyl (Fmoc) group provides a temporary, base-labile protecting group for the α-amino group, a cornerstone of modern peptide synthesis. The incorporation of the stable, non-radioactive ¹⁵N isotope provides a distinct mass signature for analytical applications without altering the chemical reactivity of the amino acid.

| Property | Value |

| Chemical Formula | C₁₈H₁₇¹⁵NO₅ |

| Molecular Weight | 328.32 g/mol |

| CAS Number | 2137490-19-6 |

| Unlabeled CAS Number | 73724-45-5 |

| Appearance | White to off-white solid |

| Purity | Typically ≥98% |

| Isotopic Enrichment | Typically ≥98 atom % ¹⁵N |

| Solubility | Soluble in organic solvents like DMF, DMSO |

| Storage | Store at -20°C for long-term stability |

Synthesis and Purification

The synthesis of this compound involves the reaction of ¹⁵N-labeled L-serine with a fluorenylmethyloxycarbonylating agent, such as Fmoc-chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), under basic conditions. The reaction is typically carried out in a mixed aqueous-organic solvent system.

Experimental Protocol: Synthesis of this compound

-

Dissolution: L-serine-¹⁵N is dissolved in an aqueous solution of a mild base, such as sodium bicarbonate or sodium carbonate.

-

Fmoc-Reagent Addition: An equimolar or slight excess of Fmoc-OSu or Fmoc-Cl, dissolved in an organic solvent like dioxane or acetone, is added dropwise to the stirring serine solution at a controlled temperature, often between 0-5°C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

Work-up: The reaction mixture is then acidified to a pH of approximately 2 using a dilute acid like HCl, causing the this compound product to precipitate.

-

Purification: The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the final high-purity product.

Synthesis workflow for this compound.

Applications in Research and Drug Development

Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis.[1] This methodology allows for the controlled, stepwise assembly of amino acids to create custom peptides. The ¹⁵N label is introduced at a specific serine residue within the peptide sequence.

-

Resin Preparation: A suitable solid support resin (e.g., Wang or Rink Amide resin) is swelled in a solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed using a solution of 20% piperidine in DMF.

-

Washing: The resin is thoroughly washed with DMF to remove the piperidine and the Fmoc-adduct.

-

Amino Acid Activation: In a separate vessel, this compound is activated by a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA).

-

Coupling: The activated this compound solution is added to the resin, and the mixture is agitated to facilitate the formation of a peptide bond.

-

Washing: The resin is washed again with DMF to remove any unreacted reagents.

-

Cycle Repetition: Steps 2-6 are repeated for each subsequent amino acid in the desired peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: The crude peptide is then purified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for SPPS using this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁵N-labeled peptides and proteins are invaluable tools in NMR spectroscopy for elucidating three-dimensional structures and studying molecular dynamics. The ¹⁵N nucleus has a spin of 1/2, making it NMR-active. The incorporation of ¹⁵N allows for the use of heteronuclear correlation experiments, such as ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence), which provides a unique signal for each N-H bond in the protein backbone. This greatly aids in the assignment of resonances and the determination of protein structure and dynamics in solution.

Quantitative Mass Spectrometry (MS)

In the field of proteomics, ¹⁵N-labeled peptides synthesized using this compound serve as ideal internal standards for the accurate quantification of their unlabeled counterparts in complex biological samples. This technique, often referred to as Stable Isotope Labeling with Amino acids in cell culture (SILAC) when performed metabolically, or by spiking in a labeled synthetic peptide standard, allows for precise ratiometric analysis. The mass spectrometer can distinguish between the 'light' (¹⁴N) and 'heavy' (¹⁵N) versions of the peptide, and the ratio of their signal intensities directly corresponds to their relative abundance.

Workflow for quantitative mass spectrometry.

Conclusion

This compound is a versatile and indispensable reagent for researchers in structural biology, proteomics, and drug development. Its application in the synthesis of isotopically labeled peptides enables detailed investigations into the structure, function, and quantity of proteins, thereby advancing our understanding of complex biological systems and facilitating the development of new therapeutic agents.

References

In-Depth Technical Guide to Fmoc-Ser-OH-15N

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fmoc-Ser-OH-15N, a crucial isotopically labeled amino acid derivative for advanced research applications. We will delve into its fundamental properties, synthesis, and applications, with a focus on providing practical information for laboratory settings.

Core Data at a Glance

For clarity and rapid comparison, the molecular weights of both the standard and the nitrogen-15 labeled Fmoc-L-Serine are presented below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Fmoc-Ser-OH | C₁₈H₁₇NO₅ | 327.33[1][2] |

| This compound | C₁₈H₁₇¹⁵NO₅ | 328.32[3] |

Synthesis and Isotopic Labeling: A Methodological Overview

The synthesis of this compound is a critical process for its use in various research applications. The following protocol outlines a generalizable approach to the N-protection of 15N-labeled L-serine.

Objective: To synthesize this compound by reacting 15N-labeled L-serine with 9-fluorenylmethyl chloroformate (Fmoc-Cl).

Materials:

-

L-Serine-15N

-

9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium carbonate (Na₂CO₃)

-

Dioxane

-

Water (deionized)

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (HCl), 1M

-

Brine solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dissolution of L-Serine-15N: Dissolve L-Serine-15N in a 10% aqueous solution of sodium carbonate in a round-bottom flask equipped with a magnetic stir bar. The basic solution deprotonates the amino group, making it nucleophilic.

-

Addition of Fmoc-Cl: While stirring vigorously, slowly add a solution of Fmoc-Cl dissolved in dioxane to the L-Serine-15N solution at room temperature. The reaction is typically allowed to proceed for several hours.

-

Work-up:

-

Once the reaction is complete (monitored by TLC), transfer the reaction mixture to a separatory funnel.

-

Wash the mixture with ethyl acetate to remove unreacted Fmoc-Cl and other nonpolar impurities.

-

Acidify the aqueous layer to a pH of approximately 2 by adding 1M HCl. This protonates the carboxylic acid, making the product extractable into an organic solvent.

-

Extract the product into ethyl acetate. Repeat the extraction multiple times to ensure complete recovery.

-

-

Drying and Evaporation:

-

Combine the organic extracts and wash them with a brine solution to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound.

-

-

Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Applications in Research and Development

The primary utility of this compound lies in its application as a tracer in various biochemical and biomedical studies. The incorporation of the stable ¹⁵N isotope allows for the precise tracking and quantification of serine metabolism and its incorporation into proteins and other biomolecules.

Experimental Workflow: Peptide Synthesis and Analysis

The following diagram illustrates a typical workflow for the use of this compound in solid-phase peptide synthesis (SPPS) and subsequent analysis.

Caption: Workflow for SPPS using this compound and subsequent analysis.

Role in Signaling Pathways

Serine is a pivotal amino acid in numerous cellular signaling pathways, primarily through its phosphorylation by serine/threonine kinases. The diagram below depicts a simplified representation of a generic serine phosphorylation-mediated signaling cascade. The use of this compound in cell culture or in vitro kinase assays allows for the tracing of serine incorporation into phosphoproteins.

Caption: A generic serine phosphorylation signaling pathway.

References

An In-depth Technical Guide to Fmoc-Ser-OH-15N

This technical guide provides a comprehensive overview of Fmoc-Ser-OH-15N, a stable isotope-labeled amino acid derivative crucial for advanced research in proteomics, structural biology, and drug development. The incorporation of the heavy nitrogen isotope (¹⁵N) allows for precise tracking and quantification of serine-containing peptides and proteins in complex biological systems.

Molecular Structure and Properties

This compound is an N-terminally protected L-serine with a ¹⁵N isotope in the amine group. The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group that is stable under acidic conditions, making it ideal for solid-phase peptide synthesis (SPPS).

Chemical Structure

Below is a two-dimensional representation of the this compound structure.

Caption: Chemical structure of this compound.

The Use of ¹⁵N Labeled Serine in NMR Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the application of ¹⁵N labeled serine in Nuclear Magnetic Resonance (NMR) spectroscopy for the study of biomolecules. We will cover the synthesis of ¹⁵N labeled serine, its incorporation into proteins, and the NMR experimental techniques used to probe molecular structure, dynamics, and interactions.

Introduction to ¹⁵N Labeled Serine in NMR

Nitrogen-15 (¹⁵N) is a stable isotope of nitrogen that is frequently utilized in NMR spectroscopy. Unlike the more abundant ¹⁴N isotope, which has a nuclear spin of 1 and a quadrupole moment that leads to broad NMR signals, ¹⁵N has a nuclear spin of 1/2. This property results in sharp, well-resolved peaks in NMR spectra, making it ideal for detailed molecular structure analysis.[1] The incorporation of ¹⁵N labeled serine into proteins and other biomolecules allows researchers to specifically monitor the environment and behavior of these residues, providing invaluable insights into protein folding, enzyme mechanisms, and drug-binding interactions.

Synthesis and Incorporation of ¹⁵N Labeled Serine

The journey of a ¹⁵N labeled serine from a simple nitrogen source to its place within a protein involves several key steps, from the synthesis of the amino acid itself to its incorporation during protein expression.

Enzymatic Synthesis of L-[¹⁵N]Serine

A highly efficient and stereospecific method for synthesizing L-[¹⁵N]serine involves an enzymatic approach. This method utilizes NAD-dependent amino acid dehydrogenases to catalyze the formation of the amino acid from its corresponding α-keto acid precursor.[2][3][4]

The overall workflow for the enzymatic synthesis of L-[¹⁵N]serine is depicted below:

References

Applications of Fmoc-Protected Amino Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core applications of 9-fluorenylmethyloxycarbonyl (Fmoc)-protected amino acids, pivotal building blocks in modern peptide science. This document provides a comprehensive overview of their primary use in Solid-Phase Peptide Synthesis (SPPS), their role in the development of advanced biomaterials, and their impact on drug discovery and development. Detailed experimental protocols, quantitative data for reaction optimization, and visual representations of key workflows and biological pathways are presented to equip researchers with the practical knowledge for successful application.

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The introduction of the Fmoc protecting group revolutionized peptide synthesis, offering a milder and more versatile alternative to the traditional tert-butyloxycarbonyl (Boc) strategy.[1][2] The Fmoc group's key advantage lies in its lability to mild basic conditions, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), while remaining stable to the acidic conditions used for final cleavage of the peptide from the resin and removal of side-chain protecting groups.[3][4] This orthogonality forms the foundation of the widely adopted Fmoc/tBu (tert-butyl) strategy, enabling the synthesis of a vast array of peptides with high purity and yield.[5]

The cyclical nature of Fmoc-SPPS, involving repetitive steps of deprotection, washing, coupling, and washing, is highly amenable to automation, which has significantly accelerated peptide synthesis for research and pharmaceutical production.[6][7]

The Fmoc-SPPS Workflow

The synthesis of a peptide using Fmoc chemistry follows a well-defined cyclical process. Each cycle results in the addition of one amino acid to the growing peptide chain anchored to a solid support.

Quantitative Data for Reaction Optimization

The efficiency of both the deprotection and coupling steps is critical for the successful synthesis of long and complex peptides. The choice of reagents and reaction times significantly impacts the overall yield and purity of the final product.

Table 1: Comparison of Fmoc Deprotection Reagents and Conditions

| Reagent(s) | Concentration | Deprotection Time | Peptide Purity (%) | Aspartimide Formation (%) | Diketopiperazine (DKP) Formation (%) | Racemization (%) | Reference(s) |

| Piperidine | 20% in DMF | 5-20 min | Variable | Can be significant, especially with Asp-Xxx sequences | Prone to occur, especially with Pro-containing dipeptides | Can occur, particularly at the C-terminus and with sensitive residues like Cys and His | [8] |

| 4-Methylpiperidine (4MP) | 20% in DMF | 10 min (for Arginine) | Similar to Piperidine | - | - | - | [9][10] |

| Piperazine (PZ) | 10% w/v in 9:1 DMF/ethanol | >10 min (for Arginine) | Similar to Piperidine | Reduced compared to Piperidine | - | - | [9][10] |

| Piperazine/DBU | 5% (w/v) Piperazine, 2% (v/v) DBU in DMF | 2-5 min | Generally high | Significantly reduced, especially with the addition of 1% formic acid | Reduced | Low | [8] |

Note: The efficiency and side reactions are highly sequence-dependent. The values presented are indicative and may vary.

Table 2: Performance of Common Coupling Reagents in Fmoc-SPPS

| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization | Reference(s) |

| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low | [3] |

| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low | [3] |

| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low | [3] |

| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low | [3] |

| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | 95-98 | >95 | Low | [3][6] |

| COMU | Aminium/Uronium Salt | 20-45 minutes | >99.5 | >95 | Very Low | [6] |

Disclaimer: The data presented in this table is a compilation of representative values from various studies and application notes. Actual results may vary depending on the specific peptide sequence, solid support, solvent, base, and other reaction conditions.

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle (Manual Synthesis)

This protocol outlines the manual synthesis of a peptide on a 0.1 mmol scale.

1. Resin Swelling:

-

Place the appropriate amount of resin (e.g., 200 mg of 0.5 mmol/g loading Rink Amide resin) in a fritted reaction vessel.

-

Add 5 mL of DMF and allow the resin to swell for at least 30 minutes with occasional agitation.[11]

-

Drain the DMF.

2. Fmoc Deprotection:

-

Add 5 mL of 20% (v/v) piperidine in DMF to the swollen resin.[11]

-

Agitate the mixture for 3 minutes at room temperature.[12]

-

Drain the solution.

-

Add a fresh 5 mL of 20% piperidine in DMF and agitate for 10-15 minutes.[4]

-

Drain the solution.

3. Washing:

-

Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[8]

4. Amino Acid Coupling (using HATU):

-

In a separate vial, dissolve the Fmoc-amino acid (0.5 mmol, 5 equivalents) and HATU (0.49 mmol, 4.9 equivalents) in 2 mL of DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 equivalents) to the amino acid solution and vortex briefly.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 30-60 minutes at room temperature.[5]

-

To monitor the completion of the reaction, a small sample of the resin can be taken for a Kaiser test (a positive test for primary amines will give a blue color, indicating incomplete coupling).[13]

5. Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3 x 5 mL).

This cycle is repeated for each amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection

-

After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with dichloromethane (DCM) (3 x 5 mL) and dry it under vacuum.

-

Prepare a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[14] TIS acts as a scavenger to trap reactive cationic species.

-

Add the cleavage cocktail (e.g., 5 mL) to the resin and agitate for 2-3 hours at room temperature.[14]

-

Filter the solution to separate the resin and collect the filtrate containing the peptide.

-

Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice more.

-

Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Application in Biomaterials: Self-Assembling Hydrogels

Beyond their role in peptide synthesis, Fmoc-protected amino acids are increasingly utilized as building blocks for functional biomaterials.[10] The aromatic Fmoc group can drive the self-assembly of these molecules in aqueous solution through π-π stacking interactions, while the amino acid component provides sites for hydrogen bonding.[7] This leads to the formation of nanofibrous networks that can entrap large amounts of water, forming hydrogels.

These hydrogels are biocompatible and biodegradable, making them attractive for a range of biomedical applications, including:

-

3D Cell Culture: The hydrogel scaffold mimics the extracellular matrix, providing a suitable environment for cell growth and proliferation.[7]

-

Drug Delivery: The porous network of the hydrogel can encapsulate therapeutic molecules for sustained and controlled release.[7]

-

Tissue Engineering: These hydrogels can be used as scaffolds to support the growth of new tissue.[7]

Experimental Protocol for Hydrogel Formation

Protocol 3: pH-Triggered Hydrogelation of Fmoc-Amino Acid

This protocol describes the formation of a hydrogel from an Fmoc-amino acid by adjusting the pH.

1. Solubilization:

-

Weigh the desired amount of the Fmoc-amino acid (e.g., 10 mg for a 1% w/v hydrogel) and place it in a vial.

-

Add a small volume of 0.1 M NaOH solution (e.g., 100 µL) to deprotonate the carboxylic acid and dissolve the Fmoc-amino acid, forming a clear solution.[7]

2. Dilution:

-

Dilute the solution with sterile deionized water or a buffer such as phosphate-buffered saline (PBS) to the desired final concentration (e.g., add 900 µL for a final volume of 1 mL).[7]

3. Gelation Trigger:

-

Rapid Gelation: Slowly add 0.1 M HCl dropwise while gently mixing until the pH reaches approximately 7.0-7.4. Gelation should occur quickly.[7]

-

Slow Gelation: For a more homogenous gel, add a calculated amount of glucono-δ-lactone (GdL). GdL will slowly hydrolyze to gluconic acid, gradually lowering the pH and inducing gelation over several hours.[7]

4. Equilibration:

-

Allow the hydrogel to stand at room temperature or 37°C for at least 30 minutes (for rapid gelation) or several hours (for slow gelation) to allow the fibrous network to fully form and equilibrate.[7]

Protocol 4: Characterization of Hydrogels - Rheology

Rheological measurements are essential for quantifying the mechanical properties (e.g., stiffness) of the hydrogel.

-

Sample Loading: Carefully place the formed hydrogel onto the lower plate of a rheometer.

-

Geometry: Lower the upper plate (cone-plate or parallel-plate) to the desired gap, ensuring the hydrogel fills the gap without overflowing.

-

Oscillatory Measurements: Perform a frequency sweep at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G''). A solid-like hydrogel will have a G' value significantly higher than G''.

Impact on Drug Development

The robustness and efficiency of Fmoc-SPPS have been instrumental in the development of numerous peptide-based therapeutics.[11] This technology allows for the precise synthesis of complex peptide drugs, including those with modified or unnatural amino acids to enhance their therapeutic properties.[2]

A prominent example is the synthesis of Glucagon-Like Peptide-1 (GLP-1) receptor agonists, such as liraglutide and semaglutide, which are used in the treatment of type 2 diabetes and obesity. These synthetic peptides are designed to mimic the action of the endogenous GLP-1 hormone.

GLP-1 Receptor Signaling Pathway

GLP-1 receptor agonists exert their therapeutic effects by activating the GLP-1 receptor, a G protein-coupled receptor (GPCR) located on pancreatic β-cells and other tissues. Activation of this receptor triggers a downstream signaling cascade that ultimately leads to enhanced glucose-dependent insulin secretion.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function [frontiersin.org]

- 3. The Identification of Novel Proteins That Interact With the GLP-1 Receptor and Restrain its Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. vectormine.com [vectormine.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells [frontiersin.org]

- 11. GLP-1 receptor activated insulin secretion from pancreatic β-cells: mechanism and glucose dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GLP-1 receptor signaling: effects on pancreatic beta-cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]

- 14. droracle.ai [droracle.ai]

The Role of 15N Isotopes in Proteomics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies of using the stable isotope Nitrogen-15 (¹⁵N) in quantitative proteomics. Metabolic labeling with ¹⁵N is a powerful strategy for accurately determining relative protein abundance, offering critical insights into cellular processes, disease mechanisms, and drug action.

Core Principles of ¹⁵N Metabolic Labeling

Metabolic labeling with ¹⁵N is an in vivo technique where cells or organisms are cultured in a medium containing a ¹⁵N-enriched nitrogen source, such as ¹⁵N-labeled amino acids or ammonium salts.[1] During de novo protein synthesis, these heavy isotopes are incorporated into the entire proteome.[1]

The fundamental principle lies in the mass difference between the heavy (¹⁵N) and light (¹⁴N) nitrogen isotopes, which is approximately 1 Dalton.[] This mass difference is detectable by a mass spectrometer. By mixing a "heavy" ¹⁵N-labeled proteome with a "light" ¹⁴N proteome (the control sample), a direct comparison of peptide and protein abundance can be made.[1] Since the samples are combined at a very early stage, typically at the cell or tissue level, this method significantly minimizes experimental variations that can be introduced during sample preparation, leading to high accuracy and precision.[1][3]

A key characteristic of ¹⁵N labeling is that the mass shift for each peptide is variable, depending on the number of nitrogen atoms in its amino acid sequence.[4][5][6] This contrasts with other methods like SILAC (Stable Isotope Labeling with Amino acids in Cell culture), which uses labeled arginine and lysine, resulting in a predictable mass shift for tryptic peptides.[1] While this variability adds complexity to data analysis, it also provides an additional layer of validation for peptide identification.[7]

Experimental Workflow and Protocols

A successful ¹⁵N labeling experiment involves careful planning and execution, from cell culture to data analysis. The general workflow is depicted below.

References

- 1. benchchem.com [benchchem.com]

- 3. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]

- 5. biorxiv.org [biorxiv.org]

- 6. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]

- 7. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]

A Technical Guide to Fmoc-Ser-OH-15N: Sourcing, Synthesis, and Application in Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-Ser-OH-15N, a stable isotope-labeled amino acid crucial for modern biochemical and pharmaceutical research. The document details commercially available sources and pricing, provides comprehensive experimental protocols for its use in solid-phase peptide synthesis (SPPS), and explores its applications in quantitative proteomics and the study of cellular signaling pathways.

Sourcing and Procurement of this compound

The availability and cost of this compound and its protected derivatives are critical considerations for research planning. The following table summarizes information from various suppliers. Please note that pricing is subject to change and may vary based on institutional contracts and bulk purchasing. It is recommended to contact the suppliers directly for the most current information.

| Supplier | Product Name | Catalog Number | Purity | Quantity | Price (USD) |

| Sigma-Aldrich | Fmoc-Ser(tBu)-OH-15N | 609145 | 98 atom % 15N | 100 mg | $1,330.00 |

| Alfa Chemistry | Fmoc-Ser(tBu)-OH-15N | ACMA00051130 | Not Specified | N/A | Inquiry |

| MedchemExpress | This compound | HY-W007720S1 | 98.0% | N/A | Inquiry |

| BOC Sciences | L-Serine-15N-N-FMOC | Not Specified | 95% by HPLC; 98% atom 15N | N/A | Inquiry |

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a 15N-Serine Containing Peptide

This protocol outlines the manual synthesis of a model peptide containing a ¹⁵N-labeled serine residue using Fmoc-SPPS methodology. Thetert-butyl (tBu) protecting group is recommended for the serine side chain to prevent side reactions.

Materials and Reagents

-

Fmoc-Ser(tBu)-OH-15N

-

Rink Amide resin

-

Other Fmoc-protected amino acids

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Washing solvent: DMF

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Diethyl ether

Synthesis Workflow

The synthesis follows a cyclical process of deprotection, activation, and coupling.

Technical Guide: Fmoc-Ser-OH-15N for Research and Development

This technical guide provides comprehensive safety information, experimental protocols, and workflow diagrams for the use of Fmoc-Ser-OH-15N in research and drug development. The content is intended for researchers, scientists, and professionals familiar with peptide synthesis and laboratory safety procedures.

Safety and Physicochemical Data

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), standard laboratory safety precautions should always be observed.[1] The following tables summarize the known safety and physicochemical properties.

Safety Data Summary

| Hazard Identification | GHS Classification: Not a hazardous substance.[1] |

| Signal Word | None[1] |

| Hazard Statements | None[1] |

| Precautionary Statements | None[1] |

| Routes of Exposure | Inhalation, Ingestion, Skin and Eyes.[1] |

| Potential Health Effects | Eye Contact: May cause eye irritation.[1] Skin Contact: May be harmful if absorbed through the skin. May cause skin irritation.[1] Inhalation: May be harmful if inhaled. May cause respiratory tract irritation.[1] Ingestion: May be harmful if swallowed.[1] |

| Toxicological Data | Carcinogenic, Mutagenic, and Teratogenic Effects: No data available.[1] |

| First Aid Measures | Eye Contact: Flush eyes with water as a precaution.[1] Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1] Inhalation: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1] |

Physical and Chemical Properties

| Property | Value | Source |

| Chemical Formula | C18H17¹⁵NO5 | [1] |

| Molecular Weight | 328.32 g/mol | [2] |

| Appearance | Solid | [1] |

| CAS Number | 2137490-19-6 | [1] |

| Unlabeled CAS Number | 73724-45-5 | [1] |

| Synonyms | FMOC-L-Serine-15N, FMOC-L-Ser-OH-15N | [1] |

| Purity | > 98% | [1] |

| Storage Temperature | Room temperature | [1] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[3][4] | |

| InChI Key | JZTKZVJMSCONAK-INIZCTEOSA-M | [5] |

Experimental Protocols

This compound is primarily used in solid-phase peptide synthesis (SPPS). The following is a generalized protocol for the manual Fmoc-SPPS of a peptide chain.

Materials and Reagents

-

This compound

-

Appropriate resin (e.g., Wang resin for C-terminal acid, Rink amide resin for C-terminal amide)[6]

-

Other Fmoc-protected amino acids

-

Coupling Reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide) with an additive like HOBt (Hydroxybenzotriazole).[7][8][9][10]

-

Fmoc Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)[6]

-

Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

-

Washing Solvents: DMF, DCM

-

Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. (Composition may vary based on peptide sequence and protecting groups).

-

Cold diethyl ether

-

Reaction vessel with a frit

-

Shaker or bubbler (for mixing)

Procedure

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.[6]

-

First Amino Acid Loading (if not using pre-loaded resin):

-

Dissolve the first Fmoc-amino acid (e.g., this compound) and a coupling agent in DMF.

-

Add the activation mixture to the swelled resin and shake for 2-4 hours.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Fmoc Deprotection:

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the next Fmoc-amino acid by dissolving it with the coupling reagent and DIPEA in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake for 1-2 hours.

-

Wash the resin with DMF.

-

-

Repeat Deprotection and Coupling: Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the last amino acid coupling, perform a final deprotection step (step 3).

-

Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and then dry the resin under vacuum.

-

Cleavage and Side-Chain Deprotection:

-

Add the cleavage cocktail to the dry resin.

-

Gently mix for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of TFA.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide.

-

Wash the peptide pellet with cold ether.

-

Dry the crude peptide.

-

Purify the peptide using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualized Workflows

The following diagrams illustrate key processes involving this compound.

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. Fmoc-Ser-OH | CAS:73724-45-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. Fmoc-Ser-OH Novabiochem 73724-45-5 [sigmaaldrich.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. jpt.com [jpt.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. chempep.com [chempep.com]

An In-depth Technical Guide on the Solubility of Fmoc-Ser-OH-15N in Dimethylformamide (DMF)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-α-(9-Fluorenylmethoxycarbonyl)-L-serine-15N (Fmoc-Ser-OH-15N) in the polar aprotic solvent, N,N-Dimethylformamide (DMF). Understanding the solubility of this isotopically labeled amino acid derivative is critical for its effective use in various applications, particularly in solid-phase peptide synthesis (SPPS) and mass spectrometry-based proteomics. This document outlines available solubility data for the unlabeled analogue, provides a detailed experimental protocol for determining precise solubility, and presents a logical workflow for solubility testing.

Core Concepts in Solubility for Peptide Synthesis

The solubility of Fmoc-protected amino acids in solvents like DMF is a critical parameter for successful solid-phase peptide synthesis.[2][3] Poor solubility can lead to several challenges, including:

-

Incomplete Coupling Reactions: Undissolved Fmoc-amino acid is unavailable to react with the free N-terminus of the growing peptide chain, leading to deletion sequences in the final peptide.

-

Slow Reaction Kinetics: Low concentrations of the dissolved amino acid can slow down the coupling reaction, potentially requiring longer reaction times or resulting in incomplete incorporation.

-

Aggregation: Some Fmoc-amino acids have a tendency to aggregate in solution, which can reduce their effective concentration and hinder reactivity.[3]

DMF is a widely used solvent in SPPS due to its excellent ability to solvate a broad range of organic molecules, including protected amino acids and growing peptide chains.[4][5]

Data Presentation: Solubility of Fmoc-Serine Derivatives in DMF

The following table summarizes the available solubility data for Fmoc-L-serine and its tert-butyl protected analogue in DMF. This data serves as a strong proxy for the expected solubility of this compound.

| Compound | Solvent | Concentration | Molar Concentration (Approx.) | Observation | Source Citation |

| Fmoc-Ser-OH | DMF | 1 mmole in 2 ml | 0.5 M | Clearly soluble | |

| Fmoc-Ser-OH | DMF | 1% (w/v) | ~30.5 mM | Soluble (for optical activity measurement) | [6] |

| Fmoc-Ser(tBu)-OH | DMF | 25 mmole in 50 ml | 0.5 M | Clearly soluble | [2] |

| Fmoc-Ser(tBu)-OH | DMF | 1 mmole in 2 ml | 0.5 M | Clearly soluble | [2] |

It is important to note that factors such as the purity of the solvent, temperature, and the specific crystalline form of the amino acid derivative can influence solubility.[7] For applications requiring precise concentrations, it is highly recommended to determine the solubility experimentally under the specific laboratory conditions.

Experimental Protocol: Determining the Solubility of this compound in DMF

This protocol outlines a general method for determining the solubility of an Fmoc-amino acid in an organic solvent using the saturation shake-flask method.

1. Materials and Equipment:

-

This compound

-

High-purity, anhydrous DMF

-

Analytical balance

-

Several small, sealable glass vials

-

Constant temperature bath or incubator with shaker

-

Magnetic stirrer and stir bars (optional)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into several vials. The amount should be more than what is expected to dissolve.

-

Precisely add a known volume of anhydrous DMF to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the solutions vigorously using a shaker or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[2]

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any suspended microcrystals.

-

Accurately dilute the filtered, saturated solution with a known volume of DMF to a concentration suitable for HPLC analysis.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound in DMF with known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Inject the diluted sample of the saturated solution into the HPLC and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL or mol/L).

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the experimental solubility determination and the general signaling pathway of utilizing Fmoc-protected amino acids in SPPS.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical workflow of Fmoc-amino acid dissolution for SPPS.

References

Isotopic Purity of Fmoc-Ser-OH-15N: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and determination of the isotopic purity of N-α-(9-Fluorenylmethoxycarbonyl)-L-serine-¹⁵N (Fmoc-Ser-OH-¹⁵N), a critical reagent in peptide synthesis and various research applications. This document outlines the synthetic pathway, details experimental protocols for assessing isotopic enrichment, and presents quantitative data in a clear, structured format.

Introduction

Fmoc-Ser-OH-¹⁵N is a stable isotope-labeled amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The incorporation of the ¹⁵N isotope allows for the sensitive and specific tracking of the serine residue in various analytical techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The precise knowledge of its isotopic purity is paramount for the accuracy and reliability of quantitative proteomics, metabolic flux analysis, and structural biology studies. This guide serves as a technical resource for researchers utilizing Fmoc-Ser-OH-¹⁵N, providing essential information on its synthesis and quality control.

Synthesis of Fmoc-Ser-OH-¹⁵N

The synthesis of Fmoc-Ser-OH-¹⁵N is a two-step process that begins with the preparation of ¹⁵N-labeled L-serine, followed by the protection of the α-amino group with the Fmoc moiety.

Synthesis of L-Serine-¹⁵N

A common method for the synthesis of ¹⁵N-labeled L-serine is the enzymatic conversion of a corresponding α-keto acid using a dehydrogenase.

Experimental Protocol: Enzymatic Synthesis of L-Serine-¹⁵N

-

Materials:

-

β-Hydroxypyruvate

-

¹⁵NH₄Cl (99 atom % ¹⁵N)

-

Serine dehydrogenase

-

NADH (β-Nicotinamide adenine dinucleotide, reduced form)

-

Phosphate buffer (pH 7.5)

-

Cation exchange resin (e.g., Dowex 50W)

-

Ammonia solution

-

-

Procedure:

-

Dissolve β-hydroxypyruvate and ¹⁵NH₄Cl in phosphate buffer.

-

Add serine dehydrogenase and NADH to the solution.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) and monitor the reaction progress by HPLC.

-

Upon completion, acidify the reaction mixture and apply it to a cation exchange resin column to remove unreacted components and the enzyme.

-

Wash the column with deionized water.

-

Elute the ¹⁵N-labeled L-serine from the resin using an ammonia solution.

-

Lyophilize the eluate to obtain solid L-Serine-¹⁵N.

-

Fmoc Protection of L-Serine-¹⁵N

The α-amino group of the newly synthesized L-Serine-¹⁵N is then protected using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or a similar Fmoc-donating reagent.

Experimental Protocol: Fmoc Protection

-

Materials:

-

L-Serine-¹⁵N

-

Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride)

-

Sodium carbonate

-

Dioxane

-

Water

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (1 M)

-

-

Procedure:

-

Dissolve L-Serine-¹⁵N in an aqueous solution of sodium carbonate.

-

Add a solution of Fmoc-Cl in dioxane dropwise to the stirring serine solution at room temperature.

-

Allow the reaction to proceed for several hours. Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, wash the mixture with ethyl acetate to remove unreacted Fmoc-Cl.

-

Acidify the aqueous layer with 1 M HCl to a pH of ~2, which will precipitate the Fmoc-Ser-OH-¹⁵N.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from an ethyl acetate/hexane mixture to yield pure Fmoc-Ser-OH-¹⁵N.

-

Isotopic Purity Determination

The isotopic purity of the synthesized Fmoc-Ser-OH-¹⁵N is a critical parameter and is typically determined by mass spectrometry or NMR spectroscopy.

Quantitative Data Summary

Commercially available Fmoc-Ser-OH-¹⁵N and its protected form, Fmoc-Ser(tBu)-OH-¹⁵N, generally exhibit high isotopic purity. The following table summarizes typical specifications.

| Compound | Supplier | Stated Isotopic Purity (atom % ¹⁵N) |

| Fmoc-Ser(tBu)-OH-¹⁵N | Sigma-Aldrich | 98% |

| Fmoc-Ser-OH-¹⁵N | MedChemExpress | 98.0% |

| L-Serine-¹³C₃, ¹⁵N | Cambridge Isotope Laboratories | 99% ¹⁵N |

Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) is the most common and accurate method for determining the isotopic enrichment of labeled compounds.

Experimental Protocol: Isotopic Purity Determination by LC-HRMS

-

Sample Preparation:

-

Accurately weigh and dissolve a small amount (e.g., 1 mg) of Fmoc-Ser-OH-¹⁵N in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of 1 mg/mL.

-

Perform serial dilutions to achieve a final concentration appropriate for the mass spectrometer (typically in the low µg/mL to ng/mL range).

-

-

Instrumentation and Parameters (Representative):

-

Liquid Chromatograph: UHPLC system

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to elute the compound.

-

Mass Spectrometer: High-resolution mass spectrometer (e.g., Orbitrap or TOF)

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

-

Scan Mode: Full scan in a mass range that includes the molecular ions of the labeled and unlabeled species.

-

Resolution: > 60,000

-

-

Data Analysis:

-

Identify the molecular ion peak for Fmoc-Ser-OH-¹⁵N ([M+H]⁺ or [M-H]⁻). The expected monoisotopic mass for the ¹⁵N-labeled compound is approximately 328.1165 Da, while the unlabeled counterpart is approximately 327.1192 Da.

-

Examine the isotopic distribution of the molecular ion peak.

-

Calculate the isotopic purity by determining the relative abundance of the ¹⁵N-labeled isotopologue compared to the unlabeled (¹⁴N) isotopologue. The formula for atom percent enrichment is:

Atom % ¹⁵N = [Intensity(¹⁵N) / (Intensity(¹⁵N) + Intensity(¹⁴N))] x 100

Note: Corrections for the natural abundance of other isotopes (e.g., ¹³C) should be applied for high accuracy.

-

NMR Spectroscopy Analysis

¹⁵N NMR spectroscopy can also be used to determine isotopic enrichment, although it is less common for routine purity checks than mass spectrometry.

Methodology Overview: ¹⁵N NMR Spectroscopy

-

Principle: The presence of the ¹⁵N nucleus gives rise to specific signals in the ¹⁵N NMR spectrum and introduces characteristic couplings in ¹H and ¹³C NMR spectra.

-

Procedure:

-

Dissolve a sufficient amount of the ¹⁵N-enriched sample in a suitable deuterated solvent.

-

Acquire a ¹⁵N NMR spectrum. The presence and intensity of the signal corresponding to the Fmoc-Ser-OH-¹⁵N nitrogen confirms enrichment.

-

Alternatively, in a high-resolution ¹H NMR spectrum, the signal of the proton attached to the ¹⁵N atom will appear as a doublet due to ¹J(¹⁵N-¹H) coupling, whereas the proton attached to a ¹⁴N atom will appear as a singlet (or a broad triplet). The ratio of the integrals of the doublet to the singlet can be used to estimate the isotopic enrichment.

-

-

Considerations: This method requires a higher sample concentration compared to mass spectrometry and a spectrometer equipped for ¹⁵N detection.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for the synthesis and isotopic purity analysis of this compound.

Commercial Availability and Application of 15N Labeled Serine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the commercial availability of 15N labeled serine, a critical tool for researchers in metabolomics, proteomics, and drug development. This document details the various forms of 15N serine, their specifications from key suppliers, and in-depth experimental protocols for its application in metabolic tracing and flux analysis.

Commercial Availability of 15N Labeled Serine

The commercial availability of 15N labeled serine is robust, with several major suppliers offering a range of products to suit diverse research needs. These products vary in their stereochemistry (L-form or DL-racemic mixture), isotopic enrichment, chemical purity, and the presence of protecting groups for specific synthetic applications. Below are tables summarizing the offerings from prominent vendors.

Table 1: Commercial Suppliers of L-Serine-15N

| Supplier | Product Name | Catalog Number (Example) | Isotopic Purity (atom % 15N) | Chemical Purity | Available Quantities |

| Sigma-Aldrich | L-Serine-15N | 609005 | 98% | ≥98% (CP) | 500 mg |

| Cambridge Isotope Laboratories, Inc. | L-Serine (¹⁵N, 98%) | NLM-2036 | 98% | ≥98% | 0.5 g, 1 g |

| MedChemExpress | L-Serine-15N | HY-112373S | Not Specified | >98% | 5 mg, 10 mg |

| BLD Pharm | L-Serine-15N | BD138435 | Not Specified | ≥98% | 50 mg, 100 mg, 250 mg |

| DC Chemicals | L-Serine-15N | DC49204 | Not Specified | >98% | Inquire |

Table 2: Commercial Suppliers of DL-Serine-15N

| Supplier | Product Name | Catalog Number (Example) | Isotopic Purity (atom % 15N) | Chemical Purity | Available Quantities |

| Sigma-Aldrich | DL-Serine-15N | 608998 | 98% | ≥98% (CP) | 250 mg, 1 g |

| Cambridge Isotope Laboratories, Inc. | DL-Serine (¹⁵N, 98%) | NLM-1531 | 98% | ≥98% | 250 mg, 1 g |

| Clearsynth | DL-Serine-15N | CS-T-99838 | Not Specified | Not Specified | Inquire |

Table 3: Commercial Suppliers of Fmoc-Protected L-Serine-15N

| Supplier | Product Name | Catalog Number (Example) | Isotopic Purity (atom % 15N) | Chemical Purity | Available Quantities |

| BOC Sciences | L-Serine-15N-N-FMOC | Not Specified | 98% | >95% (HPLC) | Inquire |

Key Applications of 15N Labeled Serine

15N labeled serine is a versatile tool in biological research. Its primary applications include:

-

Metabolic Flux Analysis (MFA): Tracing the nitrogen atom from serine allows for the quantification of its contribution to various metabolic pathways, including one-carbon metabolism and the biosynthesis of nucleotides and other amino acids.

-

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): As a component of SILAC media, 15N serine enables the quantitative analysis of protein expression and turnover.

-

Mass Spectrometry Internal Standard: 15N labeled serine serves as an excellent internal standard for the accurate quantification of unlabeled serine in complex biological samples.[1]

-

Elucidation of Signaling Pathways: By tracking the metabolic fate of serine, researchers can gain insights into the regulation of signaling pathways involved in cell proliferation, cancer metabolism, and neurobiology.[1]

Signaling Pathways and Metabolic Networks Involving Serine

Serine is a central node in cellular metabolism, connecting glycolysis to several critical biosynthetic pathways. The diagrams below illustrate these connections.

The de novo synthesis of serine from the glycolytic intermediate 3-phosphoglycerate is a critical pathway, particularly in proliferating cells.[2] This pathway is often upregulated in cancer.[3]

Serine is a major source of one-carbon units for the folate and methionine cycles, which are essential for nucleotide synthesis and methylation reactions.[4][5]

Experimental Protocols

Metabolic Labeling of Adherent Mammalian Cells with 15N-Serine

This protocol provides a general procedure for labeling adherent mammalian cells with 15N-serine for metabolic flux analysis.

Materials:

-

Adherent mammalian cells of interest

-

Complete growth medium (e.g., DMEM)

-

Serine-free DMEM

-

Dialyzed Fetal Bovine Serum (dFBS)

-

15N-L-Serine

-

Phosphate-Buffered Saline (PBS), ice-cold

-

80% Methanol, pre-chilled to -80°C

-

6-well cell culture plates

-

Cell scraper

-

Microcentrifuge tubes

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest. Culture cells in complete growth medium.

-

Media Preparation: Prepare the 15N-labeling medium by supplementing serine-free DMEM with the desired concentration of 15N-L-Serine and dFBS.

-

Labeling: When cells reach the desired confluency, aspirate the growth medium, wash the cells once with pre-warmed PBS, and then add the pre-warmed 15N-labeling medium.

-

Incubation: Incubate the cells for the desired period. The incubation time will depend on the specific metabolic pathway and the turnover rate of the metabolites of interest.

-

Metabolite Extraction:

-

Place the 6-well plates on ice.

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Add 1 mL of pre-chilled (-80°C) 80% methanol to each well.

-

Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

-

Vortex the tubes and incubate at -80°C for at least 20 minutes to precipitate proteins.

-

-

Sample Preparation for Analysis:

-

Centrifuge the tubes at maximum speed for 10 minutes at 4°C.

-

Carefully transfer the supernatant containing the metabolites to a new tube.

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

The dried metabolites can be stored at -80°C until analysis by mass spectrometry.

-

Experimental Workflow for 15N-Serine Tracing and Mass Spectrometry Analysis

The following diagram outlines a typical workflow for a stable isotope tracing experiment using 15N-serine.

Conclusion

15N labeled serine is an indispensable tool for dissecting the complexities of cellular metabolism. Its commercial availability from a variety of suppliers ensures that researchers can select the appropriate product for their specific experimental needs. The protocols and pathway diagrams provided in this guide offer a solid foundation for designing and executing robust stable isotope tracing experiments to advance our understanding of the critical roles of serine in health and disease.

References

- 1. Overview of Serine Metabolism - Creative Proteomics [creative-proteomics.com]

- 2. Serine and Metabolism Regulation: A Novel Mechanism in Antitumor Immunity and Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. proteopedia.org [proteopedia.org]

Safeguarding Synthesis: A Technical Guide to the Optimal Storage of Fmoc-Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and practices for the proper storage of 9-fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. Adherence to these guidelines is critical for maintaining the chemical integrity, purity, and reactivity of these essential reagents, thereby ensuring the successful and reproducible synthesis of high-quality peptides for research and therapeutic development.

Core Principles of Fmoc-Amino Acid Stability

The stability of Fmoc-amino acids is primarily influenced by three environmental factors: temperature, moisture, and light . The Fmoc protecting group, while robust under the acidic conditions of side-chain deprotection, is susceptible to degradation under certain environmental stresses, leading to compromised purity and performance in solid-phase peptide synthesis (SPPS).

Temperature plays a crucial role in the long-term preservation of Fmoc-amino acids. While they can be temporarily stored at room temperature, prolonged exposure to elevated temperatures can accelerate degradation.[1] For extended storage, refrigeration or freezing is strongly recommended.

Moisture is a significant threat to the stability of Fmoc-amino acids. The presence of water can lead to the hydrolysis of the Fmoc group, resulting in the formation of the free amino acid and other impurities.[2] Therefore, it is imperative to store these compounds in a dry environment.

Light , particularly in solution, can cause the degradation of the Fmoc group.[2] While the solid powder form is more stable, it is a good laboratory practice to minimize exposure to light as a general precaution.

Recommended Storage Conditions

To ensure the long-term stability and integrity of Fmoc-amino acids, the following storage conditions are recommended. These recommendations are a synthesis of best practices from leading chemical suppliers and scientific literature.

| Parameter | Condition | Rationale |

| Temperature | ||

| Long-Term Storage (> 1 month): -20°C[1] | Minimizes the rate of all potential degradation pathways, ensuring maximum shelf-life. | |

| Short-Term Storage (< 1 month): 2°C to 8°C[2] | Suitable for working stock that is frequently accessed, balancing stability with convenience. | |

| Temporary Storage/Shipping: Ambient Temperature | Generally acceptable for short durations, though exposure to extreme heat should be avoided.[3] | |

| Moisture | Store in a tightly sealed container in a desiccator or a dry, inert atmosphere.[2] | Prevents hydrolysis of the Fmoc group and clumping of the powder. |

| Light | Store in an opaque container or in a dark location.[2] | Protects the light-sensitive Fmoc group from degradation. |

Handling Procedures for Maintaining Purity

Proper handling techniques are as crucial as storage conditions for preserving the quality of Fmoc-amino acids.

Acclimatization to Room Temperature

Before opening a refrigerated or frozen container of Fmoc-amino acid, it is essential to allow it to equilibrate to room temperature in a desiccator.[1] This prevents the condensation of atmospheric moisture onto the cold powder, which could compromise its stability.

Dispensing and Storage of Unused Material

When weighing out the required amount of Fmoc-amino acid, it is advisable to do so in a controlled environment with low humidity.[4] After dispensing, the container should be purged with an inert gas like nitrogen or argon, tightly resealed, and returned to the recommended storage conditions.

Impact of Impurities on Stability and Synthesis

The presence of certain impurities in Fmoc-amino acids can negatively impact their stability and the outcome of peptide synthesis.

| Impurity | Source | Impact on Stability and Synthesis |

| Free Amino Acid | Incomplete Fmoc protection during synthesis or degradation during storage. | Can promote the autocatalytic cleavage of the Fmoc group during storage.[5] In SPPS, it can lead to the double insertion of the amino acid. |

| Acetate/Acetic Acid | Residual solvent (ethyl acetate) from the manufacturing process.[5] | Can act as a capping agent during SPPS, leading to truncated peptide sequences.[5] |

| Ethyl Acetate | Residual solvent from the manufacturing process.[5] | Can slowly hydrolyze to form acetic acid during long-term storage, thereby increasing the risk of capping.[5] |

| Water | Absorption from the atmosphere due to improper storage or handling. | Promotes the hydrolysis of the Fmoc group, reducing the purity of the starting material.[2] |

Experimental Protocol: Long-Term Stability Study of Fmoc-Amino Acids

This protocol outlines a comprehensive methodology for conducting a long-term stability study of Fmoc-amino acids to determine their shelf-life under defined storage conditions.

Objective

To evaluate the stability of a solid Fmoc-amino acid over an extended period under controlled temperature and humidity conditions.

Materials

-

Fmoc-amino acid (e.g., Fmoc-L-Phenylalanine) of high purity (≥99%)

-

Stability chambers or incubators capable of maintaining constant temperature and humidity

-

Amber glass vials with airtight seals

-

Desiccator

-

Analytical balance

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

HPLC grade acetonitrile, water, and trifluoroacetic acid (TFA)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Experimental Procedure

-

Initial Characterization (Time Zero):

-

Perform a complete analysis of the initial batch of the Fmoc-amino acid.

-

Appearance: Record the physical state (e.g., white crystalline powder).

-

Purity by HPLC: Determine the initial purity of the material using the HPLC method described in section 5.5. This will serve as the baseline.

-

Moisture Content: Determine the initial water content using Karl Fischer titration (if available).

-

-

Sample Preparation and Storage:

-

Aliquot approximately 100 mg of the Fmoc-amino acid into several amber glass vials.

-

Tightly seal the vials.

-

Place the vials into stability chambers set to the desired storage conditions. Recommended conditions to test include:

-

Long-Term: 2-8°C / ambient humidity

-

Accelerated: 25°C / 60% RH and 40°C / 75% RH

-

-

-

Stability Testing Schedule:

-

Withdraw one vial from each storage condition at predetermined time points.

-

Suggested time points for a long-term study: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Suggested time points for an accelerated study: 0, 1, 2, 3, and 6 months.

-

-

Analysis of Stability Samples:

-

At each time point, allow the withdrawn vial to equilibrate to room temperature in a desiccator before opening.

-

Perform the same set of analyses as in the initial characterization (Appearance and Purity by HPLC).

-

HPLC Method for Purity Assessment

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from 30% to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection: UV at 265 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Prepare a stock solution of the Fmoc-amino acid in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[1]

Data Analysis and Interpretation

-

Calculate the percentage purity of the Fmoc-amino acid at each time point.

-

Record any changes in physical appearance.

-

Identify and quantify any significant degradation products.

-

Plot the percentage purity versus time for each storage condition to determine the degradation rate.

-

The shelf-life can be defined as the time at which the purity drops below a predetermined specification (e.g., 98%).

Visualizing Key Processes

Recommended Workflow for Handling and Storage

Caption: Recommended workflow for handling and storage.

Potential Degradation Pathways

Caption: Potential degradation pathways for Fmoc-amino acids.

Conclusion

The chemical integrity of Fmoc-amino acids is a cornerstone of successful solid-phase peptide synthesis. By implementing stringent storage and handling protocols, researchers and drug development professionals can significantly mitigate the risk of reagent degradation. The core principles of maintaining a cold, dry, and dark environment are paramount. Furthermore, a thorough understanding of potential impurities and the implementation of robust analytical methods for quality control are essential for ensuring the reliability and reproducibility of synthetic outcomes. This guide provides the foundational knowledge and practical protocols to safeguard these critical reagents, ultimately contributing to the successful synthesis of high-purity peptides for a wide range of scientific applications.

References

- 1. (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides: Synthesis, isolation, characterisation, stability and application to synthesis of peptides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. merckmillipore.com [merckmillipore.com]

The Cornerstone of Peptide Science: A Technical Guide to Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the landscape of peptide chemistry, providing a robust and efficient methodology for the synthesis of peptides. Developed by R. Bruce Merrifield, who was awarded the 1984 Nobel Prize in Chemistry for this work, SPPS has become an indispensable tool in both academic research and the pharmaceutical industry. This guide provides an in-depth exploration of the core principles of SPPS, detailing the chemical strategies, experimental protocols, and critical considerations for the successful synthesis of peptides.

Core Principles of Solid-Phase Peptide Synthesis

The fundamental concept of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble solid support, typically a polymeric resin.[1][2] This approach offers several key advantages over traditional solution-phase synthesis:

-

Simplified Purification: Excess reagents and soluble by-products are easily removed by simple filtration and washing of the resin-bound peptide, eliminating the need for complex purification of intermediates.[3][4]

-

Use of Excess Reagents: High concentrations of reagents can be used to drive reactions to completion, maximizing the yield of each coupling step.[5]

-

Automation: The repetitive nature of the synthesis cycle is highly amenable to automation, enabling the efficient production of long and complex peptide sequences.[4]

The SPPS process is cyclical, with each cycle consisting of two main chemical steps: Nα-deprotection and coupling. This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the completed peptide from the solid support and the simultaneous removal of any side-chain protecting groups.[2][4]

Two primary orthogonal protection strategies are predominantly used in SPPS: the Fmoc/tBu strategy and the Boc/Bzl strategy. The choice of strategy dictates the types of protecting groups, deprotection reagents, and cleavage conditions used throughout the synthesis.

The Fmoc/tBu Strategy

The 9-fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) strategy is the most widely used approach in modern SPPS. It is characterized by the use of the base-labile Fmoc group for the temporary protection of the Nα-amino group and acid-labile tBu-based groups for the protection of amino acid side chains.[6][7] This orthogonality allows for the selective removal of the Fmoc group at each cycle without affecting the side-chain protecting groups.

The Boc/Bzl Strategy

The tert-butyloxycarbonyl (Boc)/benzyl (Bzl) strategy, pioneered by Merrifield, utilizes the acid-labile Boc group for Nα-protection and more acid-stable benzyl-based groups for side-chain protection.[1][8] The Boc group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA), while the side-chain protecting groups and the peptide-resin linkage are cleaved with a much stronger acid, typically anhydrous hydrogen fluoride (HF).[8][9]

The Solid Support: Resins and Linkers

The choice of resin is a critical parameter in SPPS, as it serves as the insoluble support for peptide chain assembly. The resin must be chemically inert to the reaction conditions and possess good swelling properties in the solvents used for synthesis.[6] The most common resins are based on cross-linked polystyrene.[6]

A linker molecule is covalently attached to the resin and serves as the anchoring point for the first amino acid. The nature of the linker determines the C-terminal functionality of the cleaved peptide (e.g., carboxylic acid or amide) and the conditions required for the final cleavage.[10]

Table 1: Common Resins Used in Solid-Phase Peptide Synthesis

| Resin Name | Linker Type | C-Terminal Functionality | Cleavage Conditions | Typical Loading Capacity (mmol/g) |

| Wang Resin | p-Alkoxybenzyl alcohol | Carboxylic Acid | Moderate to strong acid (e.g., 50-95% TFA)[5] | 0.5 - 1.2[6] |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Chlorotrityl | Carboxylic Acid | Very mild acid (e.g., 1-2% TFA, acetic acid)[10] | 1.0 - 2.0[6] |

| Rink Amide Resin | Knorr/Rink linker | Amide | Moderate acid (e.g., 20-50% TFA)[1][11] | 0.4 - 0.8[6] |

| Merrifield Resin | Chloromethyl | Carboxylic Acid | Strong acid (e.g., anhydrous HF) | 0.5 - 2.0 |

The SPPS Cycle: A Step-by-Step Workflow

The synthesis of a peptide on a solid support follows a repetitive cycle of deprotection, washing, coupling, and washing. The following sections detail the key steps in the context of the widely used Fmoc/tBu strategy.

Resin Swelling

Prior to the commencement of synthesis, the resin must be swollen in a suitable solvent to allow for the penetration of reagents and to make the reactive sites accessible.[6]

Nα-Fmoc Deprotection

The first step in each cycle is the removal of the Nα-Fmoc protecting group to expose a free amine for the subsequent coupling reaction. This is typically achieved by treating the resin with a solution of a secondary amine, most commonly piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[12][13]

Table 2: Comparison of Common Fmoc Deprotection Reagents

| Reagent | Typical Concentration | Deprotection Time | Advantages | Disadvantages |

| Piperidine | 20% in DMF | 5-20 minutes[9] | Highly effective, well-established | Can cause side reactions with sensitive residues |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2% DBU / 2% Piperidine in DMF | 2-10 minutes | Faster than piperidine, useful for difficult sequences[12] | Stronger base, increased risk of side reactions |

| Morpholine | 50% in DMF | 30-60 minutes | Milder, suitable for base-sensitive peptides[12] | Slower deprotection |

Amino Acid Coupling

Following deprotection and thorough washing, the next Fmoc-protected amino acid is coupled to the newly exposed N-terminal amine of the growing peptide chain. This reaction requires the activation of the carboxylic acid of the incoming amino acid, which is facilitated by a coupling reagent.

Table 3: Comparison of Common Coupling Reagents for Fmoc-SPPS

| Reagent | Class | Advantages | Disadvantages |

| HBTU / HATU | Aminium/Uronium Salt | High coupling efficiency, fast reaction times[14][15] | Potential for side reactions (guanidinylation with HBTU)[14] |

| COMU | Aminium/Uronium Salt | High efficiency, safer alternative to HBTU/HATU[15][16] | Higher cost |

| DIC / HOBt (or Oxyma) | Carbodiimide / Additive | Cost-effective, low racemization[2][15] | Slower reaction times compared to aminium salts |

Monitoring the Reaction

To ensure the completeness of the coupling reaction, a qualitative colorimetric test, such as the Kaiser test, is often employed. The Kaiser test detects the presence of primary amines on the resin. A positive result (blue color) indicates incomplete coupling, while a negative result (yellow/colorless) signifies a successful coupling.[17][18]

Final Cleavage and Deprotection

Once the desired peptide sequence has been assembled, the final step is to cleave the peptide from the resin and remove the side-chain protecting groups. In the Fmoc/tBu strategy, this is typically achieved in a single step using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers.[19][20] Scavengers are nucleophilic compounds that "trap" the reactive carbocations generated from the cleavage of the side-chain protecting groups, thereby preventing unwanted side reactions with sensitive amino acid residues.[9][21]

Table 4: Common Cleavage Cocktails for Fmoc-SPPS

| Cleavage Cocktail | Composition (v/v/v) | Application |

| Standard Cocktail | 95% TFA / 2.5% H₂O / 2.5% TIS | General purpose for peptides without highly sensitive residues.[21] |

| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Recommended for peptides containing Cys, Met, or Trp.[20] |

| Reagent R | 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | For peptides containing Arg(Pbf/Pmc) and other sensitive residues.[20] |

Experimental Protocols

The following section provides detailed, step-by-step protocols for the key experimental procedures in manual Fmoc-based SPPS.

Resin Swelling

-

Place the desired amount of resin in a suitable reaction vessel.

-

Add the primary synthesis solvent (e.g., DMF or DCM) to the resin (approximately 10-15 mL per gram of resin).[22]

-

Gently agitate the resin suspension for 30-60 minutes at room temperature to allow for complete swelling.[5]

-

Drain the solvent by filtration.

Nα-Fmoc Deprotection with Piperidine

-